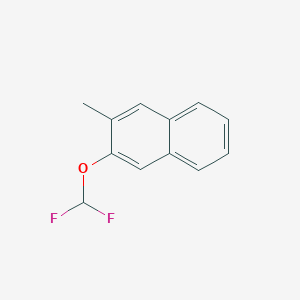

2-(Difluoromethoxy)-3-methylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)15-12(13)14/h2-7,12H,1H3 |

InChI Key |

GVDHDJOMSQFMKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Difluoromethoxy 3 Methylnaphthalene and Its Structural Congeners

Strategic Approaches to Naphthalene (B1677914) Core Construction

The formation of the naphthalene ring system is a foundational step in the synthesis of 2-(difluoromethoxy)-3-methylnaphthalene. Numerous methods have been developed, ranging from metal-catalyzed reactions to skeletal editing of existing ring systems. thieme-connect.com

Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Palladium, Copper, Rhodium)

Metal-catalyzed reactions are powerful tools for the construction of naphthalene derivatives, offering high efficiency and control over regioselectivity. thieme-connect.com

Palladium-Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds, which are crucial for building the naphthalene skeleton. thieme-connect.com For instance, palladium-catalyzed annulation reactions can construct the second ring of the naphthalene system. A notable strategy involves the palladium-catalyzed cross-dehydrogenative coupling (CDC) of arenes, which allows for the formation of aryl-aryl bonds without pre-functionalization of both coupling partners. researchgate.net

Copper-Catalysis: Copper-catalyzed reactions provide an alternative and often more economical approach to naphthalene synthesis. thieme-connect.com For example, copper-catalyzed C4-carboxylation of 1-naphthylamide derivatives has been reported. researchgate.net

Rhodium-Catalysis: Rhodium catalysts have proven effective in various cyclization and annulation reactions to form naphthalenes. thieme-connect.com Rhodium(III)-catalyzed C–H activation and annulation of sulfoxonium ylides with alkynes represents a direct method to synthesize 1-naphthols. acs.org Additionally, electrochemical rhodium-catalyzed C–H cyclodimerization of alkynes provides access to diverse functionalized naphthalenes. acs.org A regioselective rhodium(III)-catalyzed C–H bond naphthylation of aryl esters with bicyclic olefins has also been demonstrated. rsc.org

A summary of representative metal-catalyzed reactions for naphthalene synthesis is presented in the table below.

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Cross-Dehydrogenative Coupling | Arenes | Direct C-H/C-H coupling |

| Copper | Carboxylation | 1-Naphthylamides | Distal C4-H functionalization |

| Rhodium | C-H Activation/Annulation | Sulfoxonium ylides, Alkynes | Synthesis of 1-naphthols |

| Rhodium | Electrochemical Cyclodimerization | Alkynes | Access to diverse naphthalenes |

Lewis Acid-Mediated Transformations

Lewis acids can catalyze the cyclization of appropriate precursors to form the naphthalene ring system. thieme-connect.com For example, gallium trichloride (B1173362) has been used to catalyze the cyclization of aromatic alkynes with phenyl aldehydes and ketones to produce polysubstituted naphthalenes. tulane.edu Another strategy involves a two-step process starting with a palladium-catalyzed Suzuki–Miyaura coupling, followed by a boron trifluoride etherate-catalyzed cycloaromatization to yield functionalized cycloalkane-fused naphthalenes. acs.org The choice of Lewis acid can significantly influence the reaction's outcome, with different catalysts leading to different products from the same starting material. acs.org

Electrocyclization and Rearrangement Pathways

Electrocyclization reactions, particularly 6π-electrocyclizations, are a key step in several naphthalene syntheses. nih.govnih.gov One innovative approach involves the formation of a triene intermediate from an isoquinoline (B145761), which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.govnih.govbohrium.com This method is part of a broader strategy of skeletal editing. nih.gov

Rearrangement reactions also offer pathways to the naphthalene core. For instance, Lewis acid-catalyzed rearrangements of vinylcyclopropenes can lead to the formation of naphthalenes, with the specific Lewis acid used determining the product. acs.org

Nitrogen-to-Carbon Skeletal Editing (e.g., from Isoquinolines)

A groundbreaking strategy for synthesizing substituted naphthalenes involves the transmutation of a nitrogen atom in an isoquinoline ring to a carbon atom. nih.govnih.gov This "skeletal editing" approach provides a direct and precise method for creating the all-carbon naphthalene framework from a readily available nitrogen-containing heterocycle. nih.govnih.govbohrium.com The reaction is often inspired by the Wittig reaction, using a phosphonium (B103445) ylide as the carbon source. nih.govnih.gov This method is advantageous as it allows for the synthesis of naphthalenes that might be difficult to access through traditional methods and can even be used to introduce isotopically labeled carbon atoms. nih.govnih.gov

The general transformation can be represented as: Isoquinoline + Carbon Source → Naphthalene + Byproduct

This approach is part of a growing interest in skeletal editing, which aims to modify the fundamental structure of molecules to access novel compounds. nih.govchemistryworld.comchinesechemsoc.orgresearchgate.net

Cross-Dehydrogenative Coupling and C-H Functionalization Approaches

Cross-dehydrogenative coupling (CDC) reactions are a powerful and atom-economical method for forming C-C bonds directly from two C-H bonds. rsc.org Iron-catalyzed tandem CDC and benzoannulation of 1,2-aryl-propenes and styrenes have been developed for the synthesis of polysubstituted naphthalenes. rsc.org Electrochemical methods have also been employed for the dehydrogenative homo- and cross-coupling of weakly activated naphthalenes. sciengine.com

C-H functionalization strategies offer a direct way to introduce substituents onto a pre-existing naphthalene or a precursor molecule. nih.govresearchgate.net These methods avoid the need for pre-functionalized starting materials, making them highly efficient. anr.fr Directing groups are often employed to achieve regioselectivity, guiding the functionalization to a specific position on the naphthalene ring. researchgate.netnih.gov For instance, the picolinamide (B142947) group can direct the functionalization to the C4-position of 1-naphthylamide derivatives. researchgate.net

Regioselective Introduction of the Difluoromethoxy Group on Naphthalene Scaffolds

Once the 3-methylnaphthalene core is established, the next critical step is the regioselective introduction of the difluoromethoxy (OCF₂H) group at the C-2 position. The difluoromethoxy group is of significant interest in medicinal chemistry as it can favorably alter the physicochemical properties of a molecule. nih.gov

Several methods have been developed for the introduction of difluoromethoxy groups onto aromatic rings. One common approach involves the use of a difluorocarbene source. nih.gov However, these methods can sometimes require harsh conditions or specialized reagents. nih.gov

A more recent and efficient method for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.ua This method utilizes reagents like DAST (diethylaminosulfur trifluoride) in the presence of a catalytic amount of a Lewis acid such as SnCl₄. nuph.edu.uanuph.edu.ua This approach offers excellent selectivity and high yields for the desired difluoromethoxylated products. nuph.edu.uanuph.edu.ua The starting thionoesters can be prepared from the corresponding aryl bromides. nuph.edu.ua

The general scheme for this transformation is as follows: Aryl-C(=S)OCH₃ + Fluorinating Agent → Aryl-CF₂OCH₃

The electronic properties of the difluoromethoxy group have been studied, and it is known to be a moderately electron-withdrawing substituent. nuph.edu.uanuph.edu.ua This property can be useful in modulating the biological activity of the final compound.

Visible light photoredox catalysis has also emerged as a mild and effective strategy for the synthesis of difluoromethoxylated compounds. nih.gov These methods proceed through radical intermediates under gentle reaction conditions, avoiding the need for strong oxidants or reductants. nih.gov

The table below summarizes key reagents for the introduction of the difluoromethoxy group.

| Reagent System | Precursor | Key Features |

| DAST / SnCl₄ | Thionoester | High selectivity and yield |

| Visible Light Photocatalyst / CF₂H Source | Aryl Precursor | Mild reaction conditions |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents a classical approach for the formation of aryl ethers. In the context of synthesizing difluoromethoxyarenes, this strategy typically involves the reaction of a phenoxide with a difluoromethylating agent. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequent departure of a leaving group restores the aromaticity.

For this reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com This requirement, however, limits the substrate scope, particularly for electron-rich or unactivated arenes. nih.gov While the direct SNAr reaction with the difluoromethoxide anion is challenging due to its instability, alternative strategies involving difluorocarbene precursors under basic conditions are more common. nih.gov In these cases, the phenoxide acts as the nucleophile, trapping the in situ generated difluorocarbene. nih.govorgsyn.org

Recent advancements have explored the use of organic photoredox catalysis to enable the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of this transformation. nih.gov

Direct Difluoromethylation Techniques

Direct difluoromethylation methods offer a more streamlined approach to installing the -OCF₂H group, often by functionalizing a C-H or C-O bond directly. These modern techniques bypass the need for pre-functionalized substrates, which is a significant advantage in late-stage functionalization of complex molecules.

Radical-Mediated Difluoromethoxylation of Arenes and Heteroarenes

A significant breakthrough in this area has been the development of methods that proceed via a difluoromethoxyl radical (•OCF₂H) intermediate. nih.govchemistryviews.org These reactions enable the direct C-H difluoromethoxylation of arenes and heteroarenes without the need for pre-functionalization. nih.govrsc.org The general mechanism involves the generation of the •OCF₂H radical, which then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical. Subsequent oxidation and deprotonation yield the desired product. nih.gov This approach is particularly valuable for accessing multiple regioisomers in a single operation, which can be beneficial for structure-activity relationship (SAR) studies in drug discovery. nih.govchemistryviews.org

Visible-Light Photoredox Catalysis for C-O and C-H Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient synthesis of difluoromethoxylated compounds. pkusz.edu.cnmdpi.comnih.gov This strategy can be applied to both C-O and C-H bond functionalization.

For C-O bond formation, photocatalytic methods can facilitate the coupling of phenols with a difluoromethyl source. nih.gov In the case of C-H difluoromethoxylation, a photocatalyst, upon excitation by visible light, can initiate a single electron transfer (SET) process with a suitable difluoromethoxylating reagent to generate the key •OCF₂H radical. nih.govrsc.org A variety of photocatalysts, such as ruthenium and iridium complexes, as well as organic dyes like Eosin Y and Methylene Blue, have been employed. chemistryviews.orgmdpi.com Shelf-stable pyridinium (B92312) and benzotriazole-based reagents have been developed as effective sources of the difluoromethoxyl radical under these mild, room-temperature conditions. chemistryviews.orgdigitellinc.com

| Catalyst/Reagent System | Substrate Scope | Key Features |

| Ru(bpy)₃(PF₆)₂ / Benzotriazole-based OCF₂H reagent | Unactivated arenes and heteroarenes | Proceeds via a radical mechanism; allows for late-stage functionalization. chemistryviews.org |

| fac-Ir(ppy)₃ / Perfluoroalkyl iodides | Aniline (B41778) derivatives | Efficient perfluoroalkylation under blue light irradiation. mdpi.com |

| Eosin Y / Various | Pyrimidines, anilines | Metal-free catalysis for various fluorination reactions. mdpi.com |

| Acridinium photocatalyst / 18F⁻NBu₄⁺ | Unactivated arenes | Enables direct C-H radiofluorination for PET imaging. mdpi.com |

Transition Metal-Catalyzed Difluoromethylation (e.g., Copper)

Transition metals, particularly copper, have been widely used to catalyze difluoromethylation reactions. beilstein-journals.orgnih.gov Copper-catalyzed methods often involve the cross-coupling of aryl halides or pseudohalides with a difluoromethylating agent. researchgate.net A common approach utilizes a (difluoromethyl)zinc reagent, which is generated in situ from difluoroiodomethane (B73695) and diethylzinc (B1219324) or zinc dust. researchgate.netnih.gov This method can proceed efficiently without the need for additional ligands or activators. researchgate.net

A novel strategy involves the use of aryl radicals to activate the carbon-iodine bonds of alkyl iodides, enabling their participation in copper-catalyzed Negishi-type cross-coupling reactions with a difluoromethyl zinc reagent at room temperature. nih.govresearchgate.net This approach has proven effective for the late-stage modification of complex and densely functionalized molecules. nih.gov Copper catalysis has also been employed for the enantioselective difluoromethylation of amino acids using difluorocarbene precursors. nih.gov

| Copper Source | Difluoromethylating Agent | Substrates | Key Features |

| CuI | (DMPU)₂Zn(CF₂H)₂ | Aryl iodides | Ligand/activator-free operation. researchgate.net |

| Copper Catalyst | (Difluoromethyl)zinc reagent | Alkyl iodides | Aryl radical activation of C-I bonds at room temperature. nih.govresearchgate.net |

| Copper Catalyst | ClCF₂H | Amino esters | Asymmetric difluoromethylation via difluorocarbene. nih.gov |

| Copper Thiocyanate | TMS-CF₂H | (Hetero)arenediazonium salts | In situ formation of a difluoromethyl-copper complex. acs.org |

Difluorocarbene Precursor Approaches

The in situ generation of difluorocarbene (:CF₂) is a cornerstone of many difluoromethoxylation strategies. rsc.orgrsc.org The electrophilic difluorocarbene is readily trapped by nucleophiles such as phenols to form the corresponding difluoromethyl ethers. orgsyn.orgtcichemicals.com A variety of stable and easily handleable precursors have been developed for this purpose.

Difluoromethyltriflate (HCF₂OTf) has been identified as an effective difluorocarbene precursor for the difluoromethylation of phenols. The reaction is typically fast and can be performed at room temperature in the presence of a base like potassium hydroxide. nih.gov Another widely used class of reagents is halodifluoroacetate salts, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgorgsyn.org These salts are commercially available, stable, and generate difluorocarbene upon heating. orgsyn.org

Phosphonate-based reagents, like diethyl (bromodifluoromethyl)phosphonate, can also serve as difluorocarbene sources under basic conditions. tcichemicals.combham.ac.uk More recently, difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) has been introduced as an efficient precursor that generates difluorocarbene via decarboxylation under neutral conditions, broadening the applicability of this method. rsc.orgrsc.org

| Precursor | Activation Method | Substrates | Key Features |

| HCF₂OTf | Base (e.g., KOH) | Phenols | Rapid reaction at room temperature. nih.gov |

| ClCF₂CO₂Na | Thermal decarboxylation | Phenols, N- and S-heterocycles | Commercially available and stable. orgsyn.orgorgsyn.org |

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH) | Phenols | Mild reaction conditions. tcichemicals.combham.ac.uk |

| Ph₃P⁺CF₂CO₂⁻ (PDFA) | Thermal decarboxylation | Phenols, thiols, alkynes | Neutral reaction conditions, no additives required. rsc.orgrsc.org |

Selective Oxidation and Fluorination Routes

While direct difluoromethoxylation methods are prevalent, multi-step sequences involving selective oxidation and fluorination can also be employed to construct the difluoromethoxy group. For instance, a common precursor to the target compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is synthesized through a process that involves the difluoromethylation of a hydroxybenzaldehyde derivative, followed by oxidation of the aldehyde to a carboxylic acid. googleapis.com This highlights a strategy where an existing functional group is manipulated after the key difluoromethoxylation step.

Another indirect approach could involve the oxidation of a related difluoromethylthioether (Ar-SCF₂H) to a difluoromethylsulfoxide (Ar-S(O)CF₂H) or sulfone (Ar-S(O)₂CF₂H), followed by subsequent transformations. While not a direct route to the -OCF₂H group, these fluorinated sulfur-containing compounds are valuable intermediates in their own right. cas.cn

The synthesis of 2-difluoromethoxyestrone, a structural congener, involves the difluoromethylation of a phenolic hydroxyl group, which is itself revealed by the hydrogenolysis of a benzyl (B1604629) ether protecting group. bham.ac.uk This demonstrates the integration of fluorination steps within a broader synthetic strategy that includes selective deprotection (a form of reduction) prior to the key C-O bond formation.

Methyl Group Incorporation Strategies and Positional Selectivity in Naphthalene Ether Synthesis

Strategies for incorporating a methyl group onto a naphthalene ring in the context of ether synthesis can be broadly categorized into two approaches: methylation of a pre-functionalized naphthalene core (like a naphthol) or the construction of the naphthalene skeleton with the methyl group already in place. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct C-methylation of naphthols represents a common strategy for methyl group incorporation. The hydroxyl group of the naphthol acts as a powerful directing group, influencing the position of electrophilic attack. For instance, the methylation of 1-naphthol (B170400) (α-naphthol) with methanol (B129727) over an alumina (B75360) catalyst can selectively yield 2-methyl-1-naphthol. google.comgoogle.com This reaction highlights the preference for alkylation at the C2 position, which is activated by the adjacent hydroxyl group. The reaction conditions, such as temperature and pressure, are crucial for achieving high selectivity.

Conversely, the methylation of 2-naphthol (B1666908) (β-naphthol) primarily results in O-methylation to produce 2-methoxynaphthalene, also known as nerolin. youtube.comcore.ac.uk This occurs because the phenoxide ion, formed under basic conditions, is a soft nucleophile, and while it has high electron density on the oxygen atom, C-alkylation can also occur at the activated C1 and C3 positions. The choice of methylating agent and reaction conditions can influence the ratio of O- to C-alkylation. The use of "greener" reagents like dimethyl carbonate (DMC) under continuous-flow gas-phase conditions has been shown to be an effective method for the O-methylation of 2-naphthol. core.ac.ukacs.org

The table below summarizes representative conditions for the methylation of naphthols, illustrating the influence of the substrate and reagents on the primary product and its regioselectivity.

Table 1: Methylation of Naphthols

| Starting Material | Methylating Agent | Catalyst/Base | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Naphthol | Methanol | Alumina | 320-380°C, 300-500 psig | 2-Methyl-1-naphthol | >82% selectivity | google.comgoogle.com |

| 2-Naphthol | Dimethyl sulfate | Sodium hydroxide | Aqueous solution | 2-Methoxynaphthalene | 79% | youtube.com |

| 2-Naphthol | Methyl iodide | Potassium hydroxide | Methanol, 72 hours, RT | 2-Methoxynaphthalene | 60% | youtube.com |

| 2-Naphthol | Dimethyl carbonate | Solid-supported base | 180°C, Continuous-flow | 2-Methoxynaphthalene | High | core.ac.uk |

For the synthesis of a 2,3-disubstituted naphthalene like 2-(difluoromethoxy)-3-methylnaphthalene, a plausible strategy involves the etherification of 3-methyl-2-naphthol (B95456). nih.gov This precursor already contains the required methyl group at the C3 position. The synthesis of 3-methyl-2-naphthol itself is a key step where positional selectivity is paramount. Electrophilic cyclization of specifically designed arene-containing propargylic alcohols provides a modern and regioselective route to polysubstituted naphthols. nih.gov For instance, the cyclization of an aryl-substituted propargylic alcohol bearing a methyl group at the appropriate position can lead directly to a 2,3-substituted naphthol. nih.gov

Once 3-methyl-2-naphthol is obtained, the final step is the introduction of the difluoromethoxy group. This is an O-difluoromethylation reaction. The hydroxyl group at the C2 position is the reactive site for this transformation. Various reagents have been developed for difluoromethoxylation, often involving the generation of a difluorocarbene or a difluoromethoxy radical. rsc.org The reaction of the sodium or potassium salt of 3-methyl-2-naphthol with a suitable difluoromethane (B1196922) source would be expected to proceed with high selectivity for the oxygen atom, yielding the target ether.

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 3 Methylnaphthalene

Electrophilic Aromatic Substitution Patterns on Difluoromethoxy-Substituted Naphthalenes

The introduction of substituents onto the naphthalene (B1677914) ring significantly directs the position of subsequent electrophilic attacks. The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methyl (-CH₃) group is a weak electron-donating group, activating the ring.

In 2-(difluoromethoxy)-3-methylnaphthalene, the difluoromethoxy group at the 2-position and the methyl group at the 3-position influence the regioselectivity of electrophilic aromatic substitution. The strong deactivating nature of the -OCF₂H group tends to direct incoming electrophiles to the other ring. Specifically, positions 6 and 7 are less deactivated and are potential sites for substitution.

For naphthalene itself, electrophilic attack at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) because the intermediate carbocation (the naphthalenonium ion) formed during α-attack is better stabilized by resonance, with more resonance structures that preserve a complete benzene (B151609) ring. youtube.comstackexchange.com However, the substituents on 2-(difluoromethoxy)-3-methylnaphthalene override this intrinsic preference. The electron-withdrawing -OCF₂H group at C2 deactivates the entire ring it is attached to, particularly the adjacent C1 and C3 positions. While the methyl group at C3 provides some activation, the dominant deactivating effect of the difluoromethoxy group makes the substituted ring less susceptible to electrophilic attack. Therefore, electrophiles will preferentially add to the unsubstituted ring at positions such as 6 or 7.

General directing effects in substituted naphthalenes are well-documented. For instance, in 2-methoxynaphthalene, Friedel-Crafts acetylation can be directed to either the 3-position or the 6-position by varying solvents, demonstrating the subtle balance of electronic and steric factors. stackexchange.com In the case of 2-(difluoromethoxy)-3-methylnaphthalene, the strong inductive effect of the -OCF₂H group is the principal factor governing reactivity.

Nucleophilic Reactivity and Transformations of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is generally stable but can participate in specific nucleophilic reactions. The carbon atom of the difluoromethoxy group is electrophilic due to the attached fluorine atoms, making it susceptible to nucleophilic attack, although less so than in a trifluoromethyl group. The presence of two fluorine atoms enhances the electrophilicity of the ether's carbon atom, making the compound more susceptible to nucleophilic attack compared to non-fluorinated analogues. nih.gov

While direct nucleophilic substitution on the difluoromethoxy group of this specific naphthalene compound is not extensively documented, related chemistries provide insights. For example, the difluoromethyl group (Ar-CF₂H) can be deprotonated using a combination of a strong base and a Lewis acid to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org This anion can then react with various electrophiles, including carbonyls, imines, and aryl halides. acs.org This suggests that under specific, strongly basic conditions, the C-H bond of the difluoromethoxy group could potentially be deprotonated to generate a reactive nucleophile.

Furthermore, the general class of α,α-difluoromethyl ketones demonstrates enhanced electrophilicity at the carbonyl carbon, making them prone to nucleophilic attack. nih.gov By analogy, the difluoromethyl carbon in the -OCF₂H group possesses electrophilic character, though reactions would likely require harsh conditions or specific catalytic activation.

Oxidative and Reductive Transformations of the Naphthalene Ether System

The naphthalene ring system is susceptible to both oxidation and reduction, and the substituents can influence the outcome of these reactions.

Oxidation: Naphthalene and its derivatives can be oxidized to form naphthoquinones. researchgate.net For 2-(difluoromethoxy)-3-methylnaphthalene, oxidation under specific conditions would likely yield the corresponding naphthoquinones. The reaction of naphthalene with hydroxyl radicals, for instance, leads to the formation of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. ewha.ac.kr Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are commonly used for such transformations. The oxidation would preferentially occur on the more electron-rich ring, which in this case is the one bearing the methyl and difluoromethoxy groups, although the difluoromethoxy group's deactivating effect might make the reaction challenging.

Reduction: Reduction of the naphthalene core can lead to partially or fully hydrogenated products like tetralins or decalins. Catalytic hydrogenation is a common method for this transformation. For example, quinolines can be hydrogenated to tetrahydroquinolines using a cobalt-salen complex catalyst, and a naphthalene derivative was also successfully reduced under these conditions. acs.org Given this, it is expected that 2-(difluoromethoxy)-3-methylnaphthalene could be reduced to its corresponding tetralin derivative. The choice of catalyst and reaction conditions would be crucial to control the extent of hydrogenation.

Studies on Intramolecular Cyclizations and Rearrangements

The aromatic framework of naphthalene allows for various cycloaddition reactions, often promoted by photochemistry or transition metal catalysis, leading to dearomatization.

Visible-light-induced energy transfer is a powerful method for promoting intermolecular dearomative [4+2] cycloadditions between naphthalenes and alkenes, yielding bicyclic products. researchgate.netnih.govrsc.org These reactions often require an acyl group on the naphthalene ring to facilitate the process. While 2-(difluoromethoxy)-3-methylnaphthalene itself does not possess this activating group, the principle demonstrates the capacity of the naphthalene core to undergo such cyclizations.

Radical Chemistry and Reaction Pathways of Difluoromethoxy Naphthalenes

The study of radical reactions involving fluorinated compounds is a burgeoning field. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃). rsc.org This difference in reactivity can be exploited in various synthetic transformations.

Radical reactions on naphthalene systems are known. The reaction of naphthalene with hydroxyl radicals (•OH) has been studied, leading to various oxygenated products. ewha.ac.kr Furthermore, UV irradiation of certain naphthalene diimides in solution leads to their one-electron reduction, forming anion radicals, and concomitantly generating radicals from the solvent. nih.gov This demonstrates the photoreactivity of the naphthalene core and its ability to participate in single-electron transfer (SET) processes.

While specific radical chemistry for 2-(difluoromethoxy)-3-methylnaphthalene is not detailed in the available literature, general principles of radical difluoromethylation are well-established for functionalizing heterocycles and other molecules. rsc.orgrsc.org These processes often involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to an aromatic system. It is conceivable that under appropriate conditions, radical abstraction of the hydrogen from the difluoromethoxy group could occur, leading to a difluoromethoxy radical intermediate that could engage in further reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethoxy 3 Methylnaphthalene

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F in this case—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR spectroscopy would confirm the presence and connectivity of all hydrogen atoms. For 2-(Difluoromethoxy)-3-methylnaphthalene, the proton spectrum is expected to show distinct signals for the methyl group, the aromatic naphthalene (B1677914) ring protons, and the unique proton of the difluoromethoxy group. The methyl group protons would appear as a singlet, while the protons on the naphthalene core would exhibit a complex series of multiplets due to spin-spin coupling. A key diagnostic signal would be a triplet for the methoxy (B1213986) proton (-OCHF₂), arising from coupling to the two adjacent fluorine atoms.

¹³C NMR provides a map of the carbon skeleton. Each chemically unique carbon atom produces a distinct signal. The spectrum would clearly show the aliphatic carbon of the methyl group and the aromatic carbons of the naphthalene ring. A particularly informative signal is that of the difluoromethoxy carbon, which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing difluoromethoxy group.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. core.ac.uk For this molecule, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would produce a single signal. This signal would be split into a doublet due to coupling with the single adjacent proton (²JFH). The chemical shift of this signal is characteristic of the -OCHF₂ functional group. ucsb.edu

Table 1: Predicted NMR Data for 2-(Difluoromethoxy)-3-methylnaphthalene Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant | Assignment |

|---|---|---|---|---|

| ¹H | 7.20 - 8.10 | Multiplets (m) | - | Aromatic (6H) |

| 6.60 - 6.90 | Triplet (t) | JHF ≈ 74 Hz | -OCHF₂ (1H) | |

| 2.30 - 2.50 | Singlet (s) | - | -CH₃ (3H) | |

| ¹³C | 110 - 150 | Multiplets (m) | - | Aromatic (10C) |

| 115.5 (t) | Triplet (t) | ¹JCF ≈ 240 Hz | -OCHF₂ | |

| 16.0 - 20.0 | Singlet (s) | - | -CH₃ |

| ¹⁹F | -90 to -120 | Doublet (d) | ²JFH ≈ 74 Hz | -OCHF₂ |

High-Resolution Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to several decimal places, enabling differentiation between compounds with the same nominal mass but different atomic compositions. nih.gov

For 2-(Difluoromethoxy)-3-methylnaphthalene (C₁₂H₁₀F₂O), HRMS would provide an experimental mass value that matches the calculated theoretical mass, confirming its elemental formula.

In addition to molecular weight determination, mass spectrometry provides structural information through analysis of fragmentation patterns. nist.gov When the molecule is ionized in the mass spectrometer, typically by electron ionization (EI), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern for 2-(Difluoromethoxy)-3-methylnaphthalene would likely involve:

Loss of a methyl radical (•CH₃): Forming a stable [M-15]⁺ ion.

Cleavage of the difluoromethoxy group: This could occur through the loss of a •CHF₂ radical, or through more complex rearrangements.

Naphthalene core fragments: The bicyclic aromatic ring is highly stable and would likely be observed as a prominent fragment ion (e.g., at m/z 141, corresponding to the methylnaphthalene cation). nist.gov

These fragmentation pathways provide corroborating evidence for the proposed structure. miamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₁₀F₂O

| Ion | Calculated m/z | Description |

|---|---|---|

| [M]⁺ | 208.0700 | Molecular Ion |

| [M-CH₃]⁺ | 193.0465 | Loss of methyl radical |

| [M-OCHF₂]⁺ | 141.0704 | Loss of difluoromethoxy radical |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of the chemical bonds. Specific types of bonds absorb at characteristic frequencies (wavenumbers).

The IR spectrum of 2-(Difluoromethoxy)-3-methylnaphthalene would display several key absorption bands confirming its structure:

Aromatic C-H Stretching: A peak or series of peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorption from the methyl group, found just below 3000 cm⁻¹.

Aromatic C=C Stretching: One or more sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system. chemrxiv.org

C-O Stretching: A strong absorption band for the aryl ether linkage, typically in the 1200-1250 cm⁻¹ range.

C-F Stretching: Very strong and characteristic absorption bands in the 1000-1100 cm⁻¹ region, confirming the presence of the difluoro- moiety.

Table 3: Predicted Infrared (IR) Absorption Bands for 2-(Difluoromethoxy)-3-methylnaphthalene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2870 - 2960 | C-H Stretch | Aliphatic (-CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl Ether |

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy confirm the molecular formula and atomic connectivity, X-ray Crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique requires the growth of a suitable single crystal, which is irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is used to calculate the electron density and, from that, the exact position of each atom.

An X-ray crystallographic analysis of 2-(Difluoromethoxy)-3-methylnaphthalene would yield a wealth of structural data, including:

Confirmation of Connectivity: Absolute proof of the bonding arrangement.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, revealing any strain or unusual geometry.

Conformation: The preferred orientation of the difluoromethoxy and methyl substituents relative to the naphthalene ring.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including intermolecular interactions such as π-π stacking of the naphthalene rings, which is common for such planar aromatic systems. icm.edu.pl

Although obtaining a crystal structure is contingent on growing a high-quality crystal, the resulting data is considered the gold standard for structural elucidation.

Table 4: Structural Parameters Determinable by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C, F-C-H). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules, identifying forces like van der Waals interactions and π-stacking. |

Computational Chemistry and Theoretical Modeling of 2 Difluoromethoxy 3 Methylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energetics. For 2-(Difluoromethoxy)-3-methylnaphthalene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p) or larger, would be the initial step in its theoretical characterization. researchgate.netresearchgate.net

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. The presence of the bulky and electronegative difluoromethoxy group adjacent to the methyl group would likely induce some steric strain, potentially causing a slight out-of-plane distortion of these substituents from the naphthalene (B1677914) ring. The naphthalene core itself, while largely planar, might exhibit minor deviations to accommodate this strain. researchgate.net

From an energetics perspective, DFT calculations can determine the molecule's total electronic energy, heat of formation, and vibrational frequencies. The vibrational analysis is crucial for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface and for predicting its infrared (IR) spectrum. Theoretical studies on related diaminonaphthalene molecules have demonstrated the utility of DFT in investigating how substituent position affects electronic and structural properties. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govsamipubco.com

For 2-(Difluoromethoxy)-3-methylnaphthalene, the HOMO is expected to be a π-orbital primarily localized on the electron-rich naphthalene ring system. The methyl group, being a weak electron-donating group, would slightly raise the energy of the HOMO. Conversely, the difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This group would significantly lower the energy of both the HOMO and the LUMO, making the molecule more resistant to oxidation but potentially more susceptible to nucleophilic attack under certain conditions.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. samipubco.comaimspress.com The electron-withdrawing nature of the -OCHF₂ group would likely result in a relatively large HOMO-LUMO gap for this compound compared to unsubstituted naphthalene or 3-methylnaphthalene. Computational studies on other substituted purines have shown that the introduction of electron-donating groups can drastically change the molecular orbital configuration, with the HOMO localizing on the electron-rich moiety and the LUMO on the acceptor fragment. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of 2-(Difluoromethoxy)-3-methylnaphthalene (Note: These are qualitative predictions. Actual values would require specific DFT calculations.)

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Lowered (relative to naphthalene) | Dominant electron-withdrawing effect of the -OCHF₂ group. |

| LUMO Energy | Lowered (relative to naphthalene) | Strong electron-withdrawing effect of the -OCHF₂ group. |

| HOMO-LUMO Gap | Relatively Large | Increased electronic stability due to the -OCHF₂ group. |

| Reactivity | Reduced susceptibility to electrophilic attack | Lowered HOMO energy makes electron donation less favorable. |

Investigation of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Properties of the Difluoromethoxy Group

The difluoromethoxy group possesses a hydrogen atom that can act as a hydrogen bond donor. The C-H bond in the -CHF₂ moiety is polarized by the adjacent fluorine atoms, making this hydrogen atom moderately acidic. Studies have shown that the difluoromethyl group can participate in both intramolecular and intermolecular hydrogen bonds. rsc.org The ability of this group to act as a hydrogen-bond donor has been quantified, showing it to be a significant, though weak, interaction. rsc.org In the solid state, this could lead to the formation of C-H···O or C-H···π interactions, influencing the crystal packing arrangement. Intramolecularly, a weak C-H···π interaction with the naphthalene ring is conceivable, although likely not a dominant conformational factor.

Non-Covalent Interactions (e.g., Hirshfeld Analysis)

To visualize and quantify the intermolecular interactions that govern the crystal packing of 2-(Difluoromethoxy)-3-methylnaphthalene, Hirshfeld surface analysis would be an invaluable tool. scirp.orgnih.govnih.gov This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules.

For this compound, the Hirshfeld analysis would likely reveal several key interactions:

C···H/H···C interactions: These represent van der Waals forces and are crucial for the cohesion of the molecular crystal. nih.gov

O···H and F···H contacts: The oxygen and fluorine atoms of the difluoromethoxy group would act as hydrogen bond acceptors, forming contacts with hydrogen atoms from the methyl group or the naphthalene ring of adjacent molecules. These would appear as distinct red spots on the dnorm map, indicating close contacts. scirp.org

π···π stacking: The aromatic naphthalene cores would likely engage in offset π-π stacking interactions, a common feature in the crystal packing of polycyclic aromatic hydrocarbons. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. nih.govnih.gov

Mechanistic Pathway Elucidation through Computational Studies

Computational chemistry is instrumental in elucidating reaction mechanisms that are difficult to probe experimentally. For 2-(Difluoromethoxy)-3-methylnaphthalene, theoretical studies could explore potential transformations, such as those involving single electron transfer (SET) or radical intermediates.

For instance, if the molecule were subjected to photoredox catalysis, a SET process could occur. nih.gov Theoretical modeling, using methods like Marcus theory, could predict the feasibility of an electron being transferred to or from the molecule by a photocatalyst. researchgate.net The strong electron-withdrawing nature of the difluoromethoxy group would make reduction (electron acceptance into the LUMO) more favorable than for unsubstituted naphthalene.

Furthermore, if a radical were to be generated on the methyl group (e.g., through hydrogen atom abstraction), computational studies could map the potential energy surface for subsequent reactions. This could include radical cyclization or trapping by other reagents. The stability of radical intermediates and the energy barriers for transition states can be calculated to predict the most likely reaction pathways. rsc.org Such studies are crucial for understanding and predicting the outcomes of radical-mediated C-H functionalization reactions. researchgate.net

Conformational Analysis and Dynamic Lipophilicity Studies

The flexibility of the difluoromethoxy group allows for different conformations of 2-(Difluoromethoxy)-3-methylnaphthalene. Conformational analysis, typically performed by rotating the C-O bond and calculating the energy at each step, would reveal the most stable arrangement of this group relative to the naphthalene ring and the adjacent methyl group. The lowest energy conformer would likely balance steric hindrance between the methyl group and the fluorine atoms with favorable electronic interactions. Conformational features of similar substituted naphthalenes often show side chains rotated out of the plane of the naphthalene ring. nih.govnih.gov

Lipophilicity (logP) is a critical parameter in medicinal chemistry and materials science. The presence of fluorine atoms is known to increase lipophilicity. nih.gov Dynamic lipophilicity studies, which can be modeled computationally, would explore how the molecule's conformation affects its interaction with nonpolar environments. Molecular dynamics simulations could be employed to observe the conformational behavior of the molecule in different solvents (e.g., water versus octanol) to provide a more nuanced understanding of its lipophilic character beyond a static logP value. nih.govnih.gov This dynamic behavior is influenced by the molecule's ability to form transient intramolecular interactions and adapt its shape to the surrounding medium.

Research Applications of 2 Difluoromethoxy 3 Methylnaphthalene and Its Analogs in Advanced Materials and Chemical Biology

Applications in Organic Electronics and Photonics

The unique electronic properties conferred by fluorination make naphthalene (B1677914) derivatives promising candidates for use in organic electronic and photonic devices. The difluoromethoxy group, in particular, is known for its strong electron-withdrawing nature and its ability to influence molecular packing, both of which are critical factors in the performance of organic semiconductors.

Modulating Electronic Band Gaps and Charge Carrier Mobility in Naphthalene Derivatives

The introduction of fluorine atoms or fluorine-containing groups like difluoromethoxy into a naphthalene system can significantly modulate its electronic band gap and charge carrier mobility. Electronegative fluorine substituents can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. cdc.gov This effect is particularly pronounced in naphthalene diimides (NDIs), a class of naphthalene derivatives extensively studied for their n-type semiconductor properties. mdpi.com The lowering of the LUMO level is crucial for improving electron injection and transport in n-type organic field-effect transistors (OFETs) and can enhance the air stability of the material. nih.govnih.gov

The position of the fluorine substituent on the naphthalene backbone can also influence the charge transport behavior, potentially tuning a material from n-channel to ambipolar. nih.gov While direct data for 2-(Difluoromethoxy)-3-methylnaphthalene is unavailable, it is conceivable that the difluoromethoxy group would lower the LUMO energy, potentially making it a candidate for an n-type or ambipolar material. The methyl group, being weakly electron-donating, might have a counteracting but less pronounced effect on the electronic properties.

The charge carrier mobility in organic semiconductors is highly dependent on the intermolecular packing in the solid state. The presence of fluoroalkyl chains has been shown to significantly influence this packing. nih.gov First-principles calculations on naphthalene crystals have demonstrated that while intramolecular phonons have the strongest coupling with holes, it is the intermolecular phonons that regulate mobility. aps.org The interplay between the difluoromethoxy and methyl groups on 2-(Difluoromethoxy)-3-methylnaphthalene would dictate its solid-state packing and, consequently, its charge transport characteristics. Studies on naphthalene have shown that hole carriers can exhibit band-like transport, and the mobility is anisotropic, depending on the crystallographic direction. acs.org

| Compound/Analog Class | Effect of Fluorination | Impact on Electronic Properties | Reference |

|---|---|---|---|

| Naphthalene Diimides (NDIs) | Lowers LUMO energy level | Facilitates air-stable electron transport | nih.gov |

| General Organic Semiconductors | Modulates HOMO-LUMO energies | Fine-tunes charge carrier mobilities | cdc.gov |

| Naphthalene Diimide Derivatives | Changes substituted position of fluorine | Tunes charge transport from n-channel to ambipolar | nih.gov |

Design of Naphthalene-Based Diimides for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Naphthalene diimides (NDIs) are a cornerstone of n-type organic semiconductors and have been extensively used in the fabrication of OFETs. wikipedia.orgnih.gov Their rigid planar structure, high electron affinity, and good chemical and thermal stability make them ideal candidates for this application. nih.gov The performance of NDI-based OFETs can be significantly enhanced by chemical modification, such as the introduction of halogenated phenyl groups, which can lead to electron mobilities as high as 2.2 × 10⁻¹ cm²V⁻¹s⁻¹ in air. nih.gov

| Device | Naphthalene Analog | Key Finding | Reference |

|---|---|---|---|

| OFETs | Naphthalene Diimides (NDIs) | Valuable building blocks for n-channel semiconductors. | wikipedia.org |

| OFETs | Halogenated NDI Derivatives | Achieved electron mobility up to 2.2 × 10⁻¹ cm²V⁻¹s⁻¹ in air. | nih.gov |

| OLEDs | 1,4-Naphthalene-Based Copolymers | Promising materials for blue-light-emitting devices. | mdpi.com |

Luminescent Properties and Aggregation-Induced Emission (AIE) in Related Fluorinated Naphthalenes

Many naphthalene derivatives exhibit interesting luminescent properties. mdpi.com Recently, the phenomenon of aggregation-induced emission (AIE) has been observed in naphthalene diimides. ethermo.usrsc.org In AIE-active molecules, the emission is weak or non-existent in solution but becomes strong in the aggregated state. This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways.

In a series of NDI derivatives, those with shorter alkyl chains favored H-aggregation, leading to a strong AIE effect with high quantum yields. rsc.org The emission color of NDI-based AIE-gens can be tuned from cyan to orange by modifying the substituents, which alters the intramolecular charge-transfer process. ethermo.us While it is not known if 2-(Difluoromethoxy)-3-methylnaphthalene exhibits AIE, the presence of substituents on the naphthalene core provides a handle for tuning its solid-state emission properties. It is plausible that the difluoromethoxy and methyl groups could influence the packing and intermolecular interactions in a way that promotes or modifies luminescence in the aggregated state.

Development of Specialty Chemicals and Polymers

The incorporation of fluorinated naphthalene moieties into polymers is a promising strategy for developing high-performance materials with enhanced thermal stability, flame retardancy, and desirable dielectric properties.

Enhancement of Thermal Stability and Flame Retardancy in Fluorinated Naphthalene Polymers

The introduction of fluorine atoms and naphthalene rings into polymer backbones is known to enhance their thermal stability. researchgate.net For instance, fluorinated naphthalene-based poly(arylene ether ketone)s exhibit high glass transition temperatures (Tg) above 167 °C and 5% weight loss decomposition temperatures (Td5) exceeding 528 °C in a nitrogen atmosphere. researchgate.net Similarly, thermally stable naphthalene-based poly(ester-imide)s with fluorine groups show excellent thermal properties, with Td5 values over 470 °C. The high thermal stability of fluoropolymers is generally attributed to the high strength of the C-F bond. While direct polymerization of 2-(Difluoromethoxy)-3-methylnaphthalene has not been reported, its incorporation as a monomer unit into polymers like poly(ester-imide)s or poly(arylene ether ketone)s could be a viable strategy to produce materials with high thermal resistance.

Modulation of Dielectric Constants for Electronic Applications

Polymers with low dielectric constants (low-k) and low dissipation factors are essential for advanced electronic packaging and high-frequency applications to reduce signal delay and power dissipation. The introduction of fluorine-containing groups is a common strategy to lower the dielectric constant of polymers due to the high electronegativity and low polarizability of fluorine. researchgate.net

For example, soluble fluorinated naphthalene-based poly(arylene ether ketone)s have been synthesized that exhibit low dielectric constants, with one derivative showing a value of 2.57 at 1 MHz, which is significantly lower than that of commercial PEEK (3.3). researchgate.net Naphthalene-based poly(ester-imide)s containing fluorine groups also demonstrate reduced dielectric constants and dissipation factors. acs.org The bulky nature of the naphthalene unit can increase the free volume within the polymer, further contributing to a lower dielectric constant. acs.org Therefore, polymers derived from 2-(Difluoromethoxy)-3-methylnaphthalene would be expected to exhibit low dielectric properties, making them potentially useful as interlayer dielectrics in integrated circuits or as substrates for high-frequency printed circuit boards.

| Polymer Class | Key Property Enhancement | Example Value | Reference |

|---|---|---|---|

| Fluorinated Naphthalene-based Poly(arylene ether ketone)s | High Thermal Stability (Td5) | > 528 °C | researchgate.net |

| Naphthalene-based Poly(ester-imide)s with Fluorine | High Thermal Stability (Td5) | > 470 °C | |

| Fluorinated Naphthalene-based Poly(arylene ether ketone)s | Low Dielectric Constant (at 1 MHz) | 2.57 | researchgate.net |

| Naphthalene-based Poly(ester-imide)s with Fluorine | Low Dielectric Constant (at 10 GHz) | 2.90 | acs.org |

Strategies in Chemical Biology and Molecular Probe Development

The unique physicochemical properties of the difluoromethoxy group have led to its incorporation into molecular scaffolds, such as naphthalene, to develop probes and study biological systems. These fluorinated compounds serve as valuable tools in chemical biology for investigating molecular interactions, modulating biochemical pathways, and gaining mechanistic insights.

Exploration of Molecular Interactions with Biological Targets (Enzymes, Receptors) for Mechanistic Insights

The introduction of a difluoromethoxy group onto a naphthalene scaffold can significantly influence its interaction with biological targets like enzymes and receptors. An understanding of noncovalent interactions is crucial for elucidating drug action mechanisms and for rational drug design. unina.it These interactions, which include hydrogen bonds and van der Waals forces, are strengthened by the close proximity of a ligand to its receptor binding site. unina.it

The difluoromethyl group is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups. acs.org This allows it to form hydrogen bonds, which are key to the specificity of molecular recognition, with biological targets. unina.itacs.org For instance, in the context of drug design, hydrogen bonds are exploited to achieve specificity through favorable, short-range, and directionally specific interactions. unina.it The strength of these interactions is often measured by the dissociation constant (Kd), where a smaller Kd indicates a greater affinity of the drug for its receptor. unina.it

The trapping of a ligand within a protein-ligand complex can dramatically enhance binding affinity. mdpi.com This entrapment can increase the potency of inhibitors by thousands of folds. mdpi.com The contribution of individual bonds to this trapping effect is highly position-dependent. mdpi.com

Naphthalene-based probes have been developed for various applications in chemical biology. For example, fluorescent probes based on naphthalene anhydride (B1165640) have been designed to detect copper ions, which play essential roles in various physiological processes. nih.gov These probes exhibit a strong fluorescence that is quenched upon the addition of Cu2+ ions. nih.gov Similarly, naphthalene-based fluorescent probes have been synthesized to detect glutathione (B108866) (GSH), with applications in living cells and in the diagnosis of conditions like sepsis. nih.gov

Influence of Difluoromethoxy Group on Ligand Binding Affinity and Selectivity

The difluoromethoxy group exerts a notable influence on the binding affinity and selectivity of a ligand for its target. This is largely due to its unique electronic properties and its ability to participate in hydrogen bonding. acs.org The substitution of a methyl group with a difluoromethyl group can lead to a modest increase in lipophilicity and provides new hydrogen bonding capabilities. acs.orgacs.org

The increased lipophilicity can enhance the permeability of a molecule across biological membranes, such as the blood-brain barrier, which is a critical factor for the efficacy of drugs targeting the central nervous system. acs.org Furthermore, the ability of the difluoromethyl group to act as a hydrogen bond donor can contribute to stronger and more specific interactions with the target protein. acs.org Studies have shown that the hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline (B41778) groups. acs.org

The strategic placement of fluorinated groups can lead to optimized isoform selectivity. acs.org For example, in the design of P2Y1 receptor antagonists, the introduction of a difluoromethyl group was a key modification that led to compounds with significant antiplatelet activities. acs.org The position of other substituents, such as cyano or trifluoromethoxy groups, also played a crucial role in determining the inhibitory potency. acs.org

Computational design and experimental validation have demonstrated that selectivity can be programmed through the rational design of hydrogen-bonding and non-polar interactions between a protein and a ligand. nih.gov Distal sequence changes in a protein can limit the conformational ensemble to those that make the most energetically favorable interactions with the ligand, thereby increasing binding affinity. nih.gov The effective design of affinity-based separation processes also requires a thorough understanding of how ligand-binding interactions affect selectivity and yield. nih.gov In cases of competitive binding, a strongly bound product can displace an impurity from the binding sites, enhancing purification. nih.gov

Rational Design of Fluorinated Naphthalene Scaffolds for Modulating Biochemical Pathways

The rational design of fluorinated naphthalene scaffolds is a promising strategy for modulating biochemical pathways implicated in various diseases. The naphthalene core is a valuable scaffold in drug discovery due to its extensive biological activities. nih.gov By incorporating fluorine atoms, medicinal chemists can fine-tune the physicochemical properties of these scaffolds to enhance their therapeutic potential.

Fluorination can induce conformational rigidity and reduce the desolvation energy of a molecule, which can lead to stronger target affinity and improved pharmacokinetics. acs.org For example, in the development of BACE-1 inhibitors for Alzheimer's disease, fluorination played a key role in improving metabolic stability and selectivity. acs.org The strategic placement of fluorine-containing groups can also enhance central nervous system penetration and reduce toxicity. acs.org

The design process often involves leveraging the known structure-activity relationships of existing drugs. For instance, the design of novel pan-Raf kinase inhibitors with anti-melanoma activity was inspired by the structure of sorafenib (B1663141). nih.gov In this work, the central phenyl ring of sorafenib was replaced with a more rigid and bulkier naphthalene ring, and an amide group was used as a linker to form hydrogen bonds with key amino acid residues in the target protein. nih.gov

Naphthalene-1,4-dione analogues have been designed and synthesized as potential anticancer agents that target the Warburg effect, a hallmark of many cancers. rsc.org The goal of this research was to identify molecules that could selectively induce cytotoxicity in cancer cells. rsc.org Similarly, naphthalene-based fluorescent probes have been designed for the detection of biologically important species like glutathione, which is relevant in diseases such as sepsis. nih.gov

The development of chemical probes that mimic the structure and activity of natural products, such as sulforaphane, while incorporating detectable moieties like fluorine, is another area of active research. ljmu.ac.uk These probes can be used to trace the interactions of the parent compound within cellular systems and to identify its biomolecular targets. ljmu.ac.uk

Use in Isotopic Labeling for Mechanistic Studies (e.g., 13C-labeled derivatives)

Isotopically labeled compounds, including those with a naphthalene scaffold, are invaluable tools for elucidating reaction mechanisms and metabolic pathways. thieme-connect.comthieme-connect.com The incorporation of stable isotopes like carbon-13 (¹³C) allows researchers to track the fate of molecules in complex biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. thieme-connect.comnih.gov

A key application of isotopic labeling is in singlet NMR experiments, which can be used to study long-lived nuclear singlet states. nih.govnih.gov The synthesis of an octa-alkoxy substituted naphthalene derivative incorporating an adjacent ¹³C spin pair has been reported for this purpose. nih.govacs.org A crucial design feature for such molecules is a small difference in the chemical shifts of the ¹³C spin pair, which is necessary for accessing the nuclear singlet order. nih.govnih.gov To support a long-lived singlet state, there should be no spin-active nuclei, such as ¹H and ¹⁹F, in close proximity to the spin pair. nih.gov

Multicomponent reactions (MCRs) are emerging as a powerful and efficient method for synthesizing isotopically labeled molecules. thieme-connect.comthieme-connect.com MCRs allow for the rapid generation of complex molecules from three or more reactants in a single step, which is particularly advantageous when working with short-lived isotopes. thieme-connect.comthieme-connect.com This approach has been used to synthesize a variety of labeled compounds, including deuterated drugs and molecules containing nitrogen-13. thieme-connect.comthieme-connect.com

The development of new isotopic labeling methods is driven by the increasing demand for highly specific molecules bearing defined nuclides for use in chemistry, life sciences, and medical research. thieme-connect.com These labeled compounds are essential for a wide range of applications, from studying protein folding and chemical reaction mechanisms to the diagnosis and treatment of diseases like cancer and neurodegenerative disorders. thieme-connect.com

Conclusion and Future Directions in Research on 2 Difluoromethoxy 3 Methylnaphthalene

Summary of Key Synthetic and Mechanistic Advances for Difluoromethoxy Naphthalenes

The introduction of a difluoromethoxy group onto an aromatic ring, a process known as difluoromethoxylation, has historically presented significant challenges. Traditional methods often required harsh conditions or utilized hazardous reagents like the ozone-depleting HCF₂Cl (Freon 22). nih.gov However, recent breakthroughs, particularly in the realm of photoredox catalysis, have revolutionized access to difluoromethoxylated arenes, including naphthalene (B1677914) derivatives. nih.govrsc.org

A pivotal development is the use of redox-active difluoromethoxylating reagents in conjunction with visible-light photoredox catalysts. rsc.orgrsc.org The general mechanism involves a single electron transfer (SET) from an excited photocatalyst to the reagent. This generates a radical intermediate that subsequently releases the difluoromethoxy radical (•OCF₂H). rsc.orgrsc.org This highly reactive radical can then add to arenes and heteroarenes. nih.gov The resulting difluoromethoxylated cyclohexadienyl radical is then oxidized and deprotonated to yield the final aromatic product. rsc.orgrsc.org

These photocatalytic methods are distinguished by their exceptionally mild conditions, typically proceeding at room temperature and demonstrating remarkable tolerance for a wide variety of functional groups. nih.govrsc.org This is particularly advantageous for the late-stage functionalization of complex molecules. For a substrate like 3-methylnaphthalene, this radical-based approach would likely lead to a mixture of regioisomers, providing a valuable platform for structure-activity relationship (SAR) studies.

Beyond photocatalysis, other strategies for forming C–OCF₂H bonds have been explored. These include methods utilizing difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, often in the presence of a base. mdpi.com The development of such diverse methods provides chemists with a versatile toolkit to access difluoromethoxylated naphthalenes.

Emerging Methodologies for Enhanced Synthesis and Functionalization of Substituted Naphthalenes

The naphthalene core is a fundamental building block in functional materials and bioactive molecules. exlibrisgroup.comthieme-connect.com Consequently, the development of efficient and regioselective methods for its synthesis and functionalization is a highly active area of research. While traditional electrophilic aromatic substitution is a classic approach, controlling regioselectivity can be challenging. researchgate.net Modern organic synthesis has introduced a host of powerful new strategies.

C–H Functionalization: Direct C–H activation and functionalization have emerged as a step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org By employing directing groups, transition metal catalysts (e.g., ruthenium, rhodium) can selectively functionalize specific C–H bonds at various positions on the naphthalene ring system (C2, C4, C5, etc.). rsc.orgnih.govthieme-connect.com This allows for the precise installation of a wide range of substituents.

Annulation and Cycloaddition Reactions: The construction of the naphthalene skeleton itself has been advanced through innovative annulation strategies. These include metal-catalyzed or acid-catalyzed reactions of aryl-containing precursors with alkynes or other coupling partners. thieme-connect.comnih.govresearchgate.net For instance, FeCl₃-promoted annulation of aryl acetaldehydes with alkynes provides a straightforward route to polysubstituted naphthalenes under mild conditions. researchgate.net Furthermore, [4+2] cycloaddition reactions, such as the reaction of 2-pyrones with aryne intermediates, offer an efficient pathway to highly functionalized naphthalenes. rsc.org

Skeletal Editing: A truly cutting-edge approach involves the concept of skeletal editing, where atoms within the heterocyclic core are transmuted. One such strategy demonstrates the conversion of isoquinolines into substituted naphthalenes through a nitrogen-to-carbon transmutation, inspired by the Wittig reaction. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening and 6π-electrocyclization sequence. nih.gov

These emerging methodologies collectively provide unprecedented control over the synthesis of complex, polysubstituted naphthalenes, enabling the precise design of molecules like 2-(difluoromethoxy)-3-methylnaphthalene and its derivatives for specific applications.

Table 1: Comparison of Modern Synthetic Methodologies for Substituted Naphthalenes

| Methodology | Description | Key Advantages | Relevant Citations |

|---|---|---|---|

| C–H Functionalization | Direct activation and substitution of C–H bonds using a transition metal catalyst and often a directing group. | High atom economy; avoids pre-functionalization; allows for late-stage modification. | rsc.orgnih.govthieme-connect.com |

| Annulation Reactions | Construction of the naphthalene ring from smaller acyclic or cyclic precursors. | Builds core structure with substitution patterns difficult to achieve otherwise. | nih.govresearchgate.net |

| [4+2] Cycloaddition | Diels-Alder type reactions, often with aryne intermediates, to form the bicyclic system. | Efficient access to highly functionalized naphthalenes. | rsc.org |

| Skeletal Editing | Transmutation of atoms within a heterocyclic precursor (e.g., N to C in isoquinoline). | Novel synthetic pathway; generates unique molecular diversity. | nih.gov |

Untapped Potential in Advanced Materials Science and Chemical Biology Research

The fusion of the difluoromethoxy group with the 3-methylnaphthalene scaffold creates a molecule with significant, yet largely unexplored, potential in both materials science and chemical biology.

Advanced Materials Science: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs) and photovoltaic cells, due to their excellent n-type semiconductor properties. nih.govmdpi.com The electronic properties of these materials are highly dependent on the substituents attached to the naphthalene core. aalto.fi The difluoromethoxy group is strongly electron-withdrawing and can alter the lipophilicity of a molecule. nih.gov Introducing this group onto a naphthalene core could modulate the molecule's frontier molecular orbital energies (HOMO/LUMO), impact its self-assembly and crystal packing, and ultimately influence its charge transport properties. Research into the optical and electronic properties of 2-(difluoromethoxy)-3-methylnaphthalene and related oligomers or polymers could lead to the development of new materials for organic electronics.

Chemical Biology: The difluoromethoxy group is considered a privileged functional group in medicinal chemistry. rsc.org It can serve as a bioisostere for other groups, but its unique properties often lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations to pharmacokinetic profiles. nih.govrsc.org The OCF₂H group can also act as a hydrogen bond donor, potentially enriching molecular interactions with biological targets like protein active sites. nih.gov The naphthalene ring itself is a common scaffold in biologically active compounds. thieme-connect.comnih.gov Therefore, 2-(difluoromethoxy)-3-methylnaphthalene represents a novel scaffold for drug discovery. Its properties could be exploited in the design of new enzyme inhibitors, receptor modulators, or other therapeutic agents where fine-tuning of lipophilicity and metabolic stability is crucial.

Interdisciplinary Research Opportunities Involving Computational and Experimental Approaches

A synergistic combination of computational modeling and experimental validation is essential to unlock the full potential of novel molecules like 2-(difluoromethoxy)-3-methylnaphthalene. This dual approach can accelerate the discovery process, provide deep mechanistic insights, and guide the rational design of next-generation derivatives.

Predicting Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties before a compound is ever synthesized. These include electronic properties (HOMO/LUMO energies), electrochemical behavior (reduction potentials), and spectroscopic characteristics (NMR, UV-Vis spectra). aalto.firesearchgate.net For instance, computational studies on core-substituted NDIs have successfully correlated the electron-donating ability of substituents with their redox potentials, providing a framework for designing materials for redox flow batteries. aalto.fi Similar studies on 2-(difluoromethoxy)-3-methylnaphthalene could predict its suitability for electronic applications.

Understanding Interactions: In chemical biology, molecular docking studies can predict how a molecule like 2-(difluoromethoxy)-3-methylnaphthalene might bind to the active site of a target protein. nih.gov This computational screening can identify potential biological targets and prioritize compounds for experimental testing, saving significant time and resources. Combined experimental and computational studies on naphthalimide derivatives have successfully explored their nonlinear optical and antiviral properties, demonstrating the power of this integrated strategy. nih.gov

Guiding Synthesis and Mechanistic Studies: Computational studies can also illuminate reaction mechanisms. For example, DFT calculations have been used to support the proposed radical-based mechanism in photoredox-catalyzed difluoromethoxylation. rsc.org For the synthesis and functionalization of substituted naphthalenes, computational analysis can help explain observed regioselectivities in C-H functionalization reactions, aiding in the development of more efficient and selective synthetic protocols. nih.gov

The future of research on 2-(difluoromethoxy)-3-methylnaphthalene and its analogues lies in this interdisciplinary space, where experimental synthesis and characterization are performed in a continuous feedback loop with computational prediction and analysis. This approach will be pivotal in efficiently exploring its untapped potential in materials science and medicinal chemistry.

Q & A

Q. Basic

- ¹⁹F NMR : Detects difluoromethoxy signals at δ −55 to −60 ppm (coupling constant J = 250–300 Hz) .

- HSQC/HMBC NMR : Correlates methyl protons (δ 2.3–2.5 ppm) with adjacent carbons and aromatic protons.

- FT-IR : Identifies C-F stretches (1100–1250 cm⁻¹) and methoxy C-O vibrations (1200–1300 cm⁻¹) .

What strategies are recommended for resolving contradictions in toxicity data across studies on methylnaphthalene derivatives?

Advanced

Contradictions may arise from variability in exposure routes, species sensitivity, or study design. Mitigation strategies include:

- Risk of Bias Assessment : Use tools like Table C-6/C-7 () to evaluate randomization, dose consistency, and outcome reporting in animal/human studies.

- Meta-Analysis : Pool data from studies meeting inclusion criteria (e.g., inhalation/oral exposure routes, mammalian models) to identify dose-response trends .

- In vitro Mechanistic Studies : Compare metabolite profiles (e.g., epoxide intermediates) across species to explain differential hepatotoxicity .

What are the key physicochemical properties of 2-(Difluoromethoxy)-3-methylnaphthalene relevant to its reactivity in organic reactions?

Q. Basic

- Molecular Weight : 224.20 g/mol; impacts solubility in polar aprotic solvents (e.g., DMSO, acetone).

- LogP : ~3.2 (predicted), indicating moderate lipophilicity suitable for cell membrane penetration.

- Thermal Stability : Decomposes above 250°C, requiring low-temperature storage for long-term stability .

How can computational modeling predict the environmental fate and metabolic pathways of 2-(Difluoromethoxy)-3-methylnaphthalene?

Q. Advanced